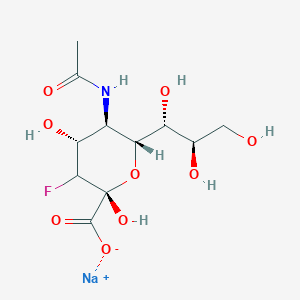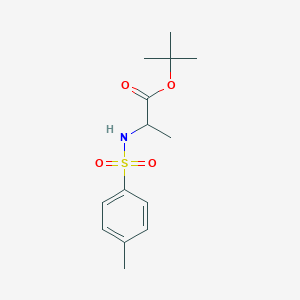
3-Bromo-6-chloro-2-fluorobenzoylacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-6-chloro-2-fluorobenzoylacetonitrile is a chemical compound with the molecular formula C9H4BrClFNO and a molecular weight of 276.49 g/mol It is a derivative of benzoylacetonitrile, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring
Métodos De Preparación
The synthesis of 3-Bromo-6-chloro-2-fluorobenzoylacetonitrile typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The choice of reagents, catalysts, and purification methods are crucial factors in the industrial production process.
Análisis De Reacciones Químicas
3-Bromo-6-chloro-2-fluorobenzoylacetonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the benzene ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: As mentioned earlier, the Suzuki-Miyaura coupling reaction is a common method for synthesizing this compound and its derivatives.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Bromo-6-chloro-2-fluorobenzoylacetonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and molecular interactions due to its unique chemical properties.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Bromo-6-chloro-2-fluorobenzoylacetonitrile involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways can vary depending on the context of its use. For example, in drug discovery, the compound may interact with specific enzymes or receptors to exert its therapeutic effects. The detailed mechanism of action is often studied through various biochemical and molecular biology techniques.
Comparación Con Compuestos Similares
3-Bromo-6-chloro-2-fluorobenzoylacetonitrile can be compared with other similar compounds, such as:
3-Bromo-2-chloro-6-fluorobenzonitrile: This compound has a similar structure but differs in the position of the halogen atoms on the benzene ring.
3-Bromo-6-chloro-2-fluorobenzonitrile: Another similar compound with slight variations in the chemical structure.
The uniqueness of this compound lies in its specific arrangement of halogen atoms and the presence of the acetonitrile group, which imparts distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C9H4BrClFNO |
|---|---|
Peso molecular |
276.49 g/mol |
Nombre IUPAC |
3-(3-bromo-6-chloro-2-fluorophenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C9H4BrClFNO/c10-5-1-2-6(11)8(9(5)12)7(14)3-4-13/h1-2H,3H2 |
Clave InChI |
RLMGILFQCXKDSA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1Cl)C(=O)CC#N)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



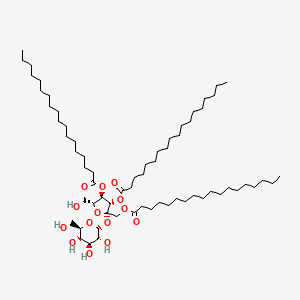

![Butan-2-yl 2-[(2,2,2-trifluoroacetyl)amino]butanoate](/img/structure/B12852530.png)
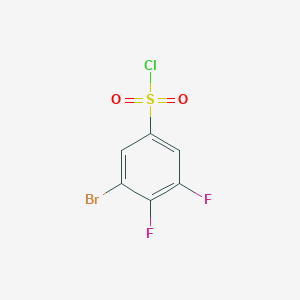

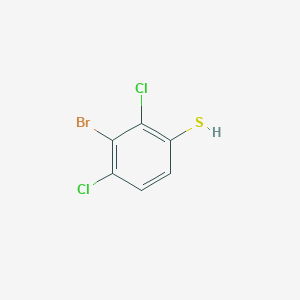
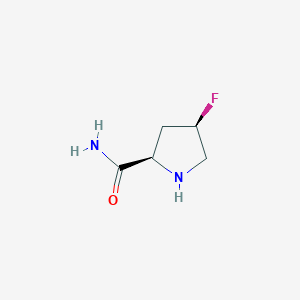
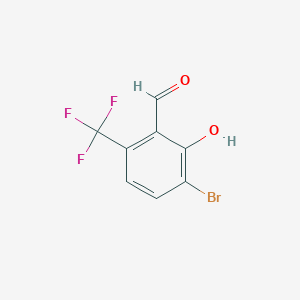
![2,6-Difluoro-N-[[[2-methyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]amino]carbonyl]benzamide](/img/structure/B12852565.png)
